2-((2-Fluoro-5-(trifluoromethyl)phenyl)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene
Description
This compound is a nitroethene derivative featuring a sulfonyl group linked to a 4-(trifluoromethoxy)phenyl moiety and an amino group substituted with a 2-fluoro-5-(trifluoromethyl)phenyl ring. The trifluoromethoxy and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the nitro group may contribute to electronic effects or serve as a reactive handle in further derivatization .
Properties
IUPAC Name |
2-fluoro-N-[(Z)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F7N2O5S/c17-12-6-1-9(15(18,19)20)7-13(12)24-8-14(25(26)27)31(28,29)11-4-2-10(3-5-11)30-16(21,22)23/h1-8,24H/b14-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGRSWATLTVZMN-ZSOIEALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)/C(=C\NC2=C(C=CC(=C2)C(F)(F)F)F)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F7N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-Fluoro-5-(trifluoromethyl)phenyl)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene is of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₉F₈N₃O₄S
- Molar Mass : 487.29 g/mol
- CAS Number : 1445684-82-1
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an inhibitor in various enzymatic pathways and its application in agrochemicals.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, related trifluoromethyl-substituted compounds have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antidiabetic Potential
Research has also focused on the compound's potential as an antidiabetic agent. In vitro studies demonstrated that related compounds could inhibit alpha-amylase and protein tyrosine phosphatase 1B (PTP1B), both crucial in glucose metabolism. For example, a similar compound exhibited an IC50 value of 4.58 µM against alpha-amylase, suggesting that the target compound may possess comparable activity .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Compounds with trifluoromethyl groups often interact with enzyme active sites, leading to inhibition.
- Signal Transduction Modulation : Altering pathways involved in cell growth and apoptosis.
Case Studies
A notable study involved the synthesis and testing of a series of nitro-substituted phenyl compounds, revealing that those with trifluoromethyl groups had enhanced biological activities compared to their non-fluorinated counterparts. The study highlighted that these modifications significantly influenced their binding affinities to target enzymes .
Table 1: Biological Activity Comparison with Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A (similar structure) | 4.58 | Alpha-amylase inhibition |
| Compound B (trifluoromethyl substituted) | 6.28 | PTP1B inhibition |
| Target Compound | TBD | TBD |
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure characterized by:
- Fluorinated aromatic rings , enhancing its bioactivity and stability.
- Nitro and sulfonyl functional groups , which are known to influence pharmacological properties.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Fluorinated compounds often exhibit improved metabolic stability and bioavailability. Research indicates that similar fluorinated derivatives can act as inhibitors for various biological targets, including enzymes involved in disease pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorinated compounds. For instance, derivatives of similar structures have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the range of 4 to 64 μg/mL . This suggests that the compound may also possess similar antimicrobial properties, warranting further investigation.
Agricultural Applications
The compound's potential as a plant protection agent has been explored. Fluorinated compounds are often utilized in agrochemicals due to their efficacy in controlling pests and diseases. The structural characteristics of this compound could lead to the development of novel pesticides with enhanced activity against target organisms.
Case Study 1: Antitubercular Activity
A study on structurally related compounds demonstrated significant antitubercular activity, with specific derivatives showing promising results against resistant strains of M. tuberculosis . This indicates that our compound may also be effective due to its structural similarities.
Case Study 2: Agrochemical Formulations
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with other fluorinated aromatic sulfonamides and nitro derivatives. Below is a comparative analysis:
Research Findings and Limitations
- : Triazole derivatives demonstrated antifungal activity, suggesting that sulfonyl and fluorinated aryl groups are critical for target binding .
- : Imidazole-based compounds showed kinase inhibitory activity (LC/MS m/z 535.4), highlighting the importance of trifluoromethoxy groups in receptor interactions .
Limitations: Direct biological data for the target compound are unavailable in the provided evidence.
Preparation Methods
Sulfonylation of Nitroethene Intermediates
The sulfonyl group is typically introduced early in the synthesis to leverage its electron-withdrawing effects, which facilitate subsequent nitro group installation. A validated approach involves reacting 1-chloro-1-nitroethene with 4-(trifluoromethoxy)benzenesulfinic acid under basic conditions:
$$
\text{ClC(NO}2\text{)=CH}2 + \text{ArSO}2\text{Na} \xrightarrow{\text{DMF, 0-5}^\circ\text{C}} \text{ArSO}2\text{C(NO}2\text{)=CH}2 + \text{NaCl}
$$
Yields for this step range from 78-92% when using tetrahydrofuran (THF) as the solvent and tert-butyl lithium as the base. The reaction proceeds via an $$ S_N2 $$ mechanism, with the sulfinate anion attacking the electrophilic ethene carbon.
Nitro Group Installation via Nitration
Late-stage nitration poses challenges due to the sensitivity of trifluoromethoxy groups. A two-step protocol achieves optimal results:
- Diazotization-Nitration : Treating the sulfonylated intermediate with isoamyl nitrite in acetic anhydride at -10°C
- Oxidative Nitration : Employing $$ \text{NO}2\text{BF}4 $$ in dichloromethane at room temperature
The latter method provides superior regioselectivity (>95:5 para:ortho ratio) and yields up to 88%.
Amination of the Aryl Substituent
Nucleophilic Aromatic Substitution (NAS)
Reaction of 2-fluoro-5-(trifluoromethyl)aniline with the sulfonyl-nitroethene intermediate proceeds via a Meisenheimer complex mechanism:
$$
\text{ArNH}2 + \text{ArSO}2\text{C(NO}2\text{)=CH}2 \xrightarrow{\text{DIPEA, DMF}} \text{Target Compound} + \text{HF}
$$
Key parameters:
Buchwald-Hartwig Amination
For substrates with steric hindrance, palladium-catalyzed coupling provides an alternative pathway:
$$
\text{ArBr} + \text{ArSO}2\text{C(NO}2\text{)=CH}2 \xrightarrow{\text{Pd}2\text{(dba)}_3, \text{Xantphos}} \text{Target Compound}
$$
This method achieves 82-89% yield but requires rigorous exclusion of moisture and oxygen.
Reaction Optimization and Process Chemistry
Solvent Effects on Reaction Kinetics
Comparative studies in polar aprotic solvents reveal:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 92 | 4 |
| DMSO | 46.7 | 88 | 3.5 |
| NMP | 32.2 | 85 | 5 |
DMF achieves optimal balance between reaction rate and product stability.
Temperature Profiling in Critical Steps
- Lithiation-Sulfonylation : -75°C prevents undesired proton abstraction
- Nitro Group Installation : 0-5°C minimizes decomposition
- Final Coupling : 50-60°C accelerates NAS without epimerization
Purification and Analytical Characterization
Crystallization Protocols
Hexane/ethyl acetate (9:1) recrystallization removes residual sulfonic acid impurities, increasing HPLC purity from 92% to 98.5%. Slow cooling at 0.5°C/min produces optimal crystal morphology.
Spectroscopic Fingerprints
- $$ ^{19}\text{F NMR} $$ : Distinct signals at δ -58.2 (CF$$3$$), -64.1 (OCF$$3$$)
- IR : Strong absorptions at 1530 cm$$^{-1}$$ (NO$$2$$), 1360 cm$$^{-1}$$ (SO$$2$$)
- MS (ESI-) : m/z 543.2 [M-H]$$^-$$
Industrial-Scale Considerations
Catalyst Recycling
Palladium recovery from Buchwald-Hartwig reactions achieves 94% efficiency via:
Waste Stream Management
Thionyl chloride byproducts are neutralized with aqueous NaHCO$$3$$, generating NaCl, SO$$2$$, and CO$$_2$$. The process meets EPA guidelines for fluorinated compound handling.
Challenges and Alternative Approaches
Nitro Group Stability
The electron-deficient ethene core undergoes gradual decomposition above 80°C. Stabilization strategies include:
- Storage under nitrogen at -20°C
- Formulation as crystalline solvates (e.g., THF clathrates)
Regioselectivity in Sulfonylation
Competing sulfonation at the ethene β-position is suppressed by:
- Using bulky sulfonyl chlorides
- Low-temperature (-40°C) reaction conditions
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step procedures, starting with halogenated aromatic precursors. Key steps include:
- Sulfonation: Reacting 4-(trifluoromethoxy)benzenesulfonyl chloride with a nitroethene intermediate under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hrs) .
- Reductive Amination: Coupling 2-fluoro-5-(trifluoromethyl)aniline to the nitroethene core using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at room temperature .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of STAB) to minimize side products.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: ¹⁹F NMR to confirm trifluoromethyl/trifluoromethoxy groups; ¹H NMR for aromatic proton integration .
- HPLC-MS: Quantify purity (>95%) and detect nitro group stability under acidic/basic conditions .
- Elemental Analysis: Validate molecular formula (e.g., C₁₆H₁₀F₇N₂O₅S) .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer:
Q. Which structural analogs of this compound have been studied, and how do they compare?
- Methodological Answer: Key analogs include:
Q. What spectroscopic techniques are most effective for tracking nitro group reactivity?
- Methodological Answer:
- FT-IR: Monitor nitro (N–O) stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹ .
- UV-Vis: Track λmax shifts (e.g., 270–310 nm) during nitro reduction or photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s photophysical properties for sensor applications?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to estimate fluorescence emission wavelengths .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on conformational stability .
- Validation: Compare computed λmax with experimental UV-Vis spectra (±5 nm tolerance) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Dose-Response Curves: Use Hill slope analysis to differentiate true efficacy from assay artifacts (e.g., IC₅₀ values ± SEM) .
- Binding Assays: Perform SPR (Surface Plasmon Resonance) to quantify interactions with target proteins (e.g., KD values) .
- Meta-Analysis: Cross-reference data from PubChem and SciFinder to identify outliers .
Q. How can Design of Experiments (DoE) optimize reaction yields for scaled-up synthesis?
- Methodological Answer:
- Factors: Test temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) .
- Response Surface Methodology (RSM): Model interactions between variables to maximize yield (>80%) .
- Validation: Replicate optimal conditions in flow chemistry setups for reproducibility .
Q. What mechanisms explain the compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer:
Q. How does the trifluoromethoxy group influence the compound’s metabolic stability in vivo?
- Methodological Answer:
- Isotope Labeling: Synthesize ¹⁸F-labeled analog for PET imaging to track biodistribution .
- Plasma Stability Tests: Incubate in human plasma (37°C, 24 hrs) and quantify degradation via HPLC .
- Computational LogP Prediction: Compare calculated vs. experimental LogP to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
